molecular formula C16H22I2N6O4S B1672009 Iobenguane CAS No. 80663-95-2

Iobenguane

Cat. No.: B1672009
CAS No.: 80663-95-2
M. Wt: 640.3 g/mol
InChI Key: XNACDNPGABUBFR-FKNPGSCZSA-N
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Description

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a synthetic analog of the neurotransmitter norepinephrine . This structural similarity provides its core research value, as it is actively transported into cells expressing the norepinephrine transporter (NET) . Subsequently, it is taken up into intracellular storage vesicles via the vesicular monoamine transporter (VMAT), leading to its accumulation in adrenergically innervated tissues . This mechanism makes this compound an invaluable tool for investigating the function and integrity of catecholaminergic systems . In a research context, this compound's applications are multifaceted. When radioiodinated, it serves as a critical probe for studying tumors of neuroendocrine origin, such as pheochromocytoma and neuroblastoma, due to its selective uptake and concentration in these cells . Furthermore, researchers utilize this compound to explore cardiac sympathetic innervation and to model aspects of neurodegenerative diseases like Parkinson's disease, where postganglionic sympathetic nerve function is impaired . It is also employed in basic pharmacological studies to understand the uptake and storage mechanisms of catecholamines. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Key on ui mechanism of action

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes.

CAS No.

80663-95-2

Molecular Formula

C16H22I2N6O4S

Molecular Weight

640.3 g/mol

IUPAC Name

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4;

InChI Key

XNACDNPGABUBFR-FKNPGSCZSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Isomeric SMILES

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Appearance

Solid powder

boiling_point

100°C

melting_point

0°C

Other CAS No.

80663-95-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Iobenguane sulfate I-123 is synthesized by incorporating radioactive iodine-123 into the molecular structure of this compound. The process involves a cyclotron-produced radionuclide, iodine-123, which decays to tellurium-123 by electron capture . The synthesis typically involves the reaction of this compound with iodine-123 under controlled conditions to ensure the correct incorporation of the radioactive isotope .

Industrial Production Methods: The industrial production of this compound sulfate I-123 involves the preparation of a sterile solution containing this compound sulfate with a portion of the molecules labeled with radioactive iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to prevent radiation exposure . The production process also includes stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Clinical Trial Outcomes for this compound in MPPG (Phase 2b)
Endpoint Result (%)
Primary (≥50% antihypertensive reduction) 25%
Partial Response 30%
Stable Disease 68%
12-Month Disease Control 90%
Table 2: Imaging Performance of ¹²³I-Iobenguane Formulations
Parameter High-Specific-Activity Conventional
Heart-to-Mediastinum Ratio 2.1 ± 0.3 1.6 ± 0.2
Tumor Detection Sensitivity 92% 85%

Biological Activity

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.

Pharmacokinetics and Dosimetry

This compound's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .

Key Dosimetry Findings

OrganAbsorbed Dose (mSv/MBq)
Urinary Bladder Wall0.073
Intestinal Walls0.031–0.071
Salivary Glands0.064
Thyroid0.055
Kidneys0.028
Effective Dose0.027

These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .

Clinical Efficacy

This compound's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with this compound I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.

Case Study Insights

In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:

  • Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.
  • Serum Chromogranin A : Best response noted in 80% of patients.

These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .

Safety Profile

The safety profile of this compound has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with this compound I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .

Q & A

Basic: What are the key pharmacokinetic properties of iobenguane (MIBG) that influence its diagnostic and therapeutic efficacy?

Answer:
this compound’s structural similarity to norepinephrine enables uptake via norepinephrine transporters (NETs), concentrating in adrenergic tissues and neuroendocrine tumors . Key properties include:

  • Radiolabeling stability : Critical for imaging (e.g., 123I^{123}\text{I}-MIBG) and therapy (e.g., 131I^{131}\text{I}-MIBG). Stability impacts radiation dose delivery and imaging clarity .
  • Biodistribution : Uptake in heart, lungs, and adrenal medulla necessitates dosimetric adjustments to minimize off-target effects .
  • Metabolism : Hepatic metabolism and renal excretion affect clearance rates, requiring renal function monitoring in therapeutic protocols .

Table 1 : Key Pharmacokinetic Parameters of this compound

ParameterDiagnostic (123I^{123}\text{I}-MIBG)Therapeutic (131I^{131}\text{I}-MIBG)
Half-life (biological)24–48 hours2–3 days
Peak uptake time24–72 hours48–96 hours
Critical organsThyroid, liverBone marrow, kidneys

Advanced: How can researchers optimize experimental design to evaluate this compound’s therapeutic efficacy in metastatic pheochromocytoma?

Answer:

  • Patient stratification : Include this compound scan-positive patients with unresectable/metastatic tumors to ensure homogeneity. Use RECIST 1.1 criteria for tumor response assessment .
  • Dosimetric protocols : Administer 185–222 MBq (5–6 mCi) for >50 kg patients; adjust for pediatric cohorts (3.7 MBq/kg) to balance efficacy and toxicity .
  • Control groups : Compare with cyclophosphamide-vincristine-dacarbazine (CVD) chemotherapy to assess survival benefits and adverse event profiles .
  • Outcome metrics : Prioritize progression-free survival (PFS), overall survival (OS), and hematologic toxicity (e.g., lymphopenia, thrombocytopenia) .

Methodological Note : Preclinical models (e.g., xenografts) should replicate human NET expression patterns to validate targeting efficiency .

Basic: What imaging protocols enhance the diagnostic accuracy of 123I^{123}\text{I}123I-MIBG scans?

Answer:

  • Image acquisition : Use SPECT/CT with low-energy high-resolution collimators 24–72 hours post-injection to maximize tumor-to-background contrast .
  • Contrast enhancement : Apply adaptive histogram equalization (AHE) to improve CT image clarity, achieving higher PSNR (peak signal-to-noise ratio) and entropy values compared to standard HE .
  • Artifact reduction : Administer potassium iodide (KI) to block thyroid uptake and reduce false positives .

Table 2 : Image Quality Metrics for AHE vs. HE in CT Scans

MetricAHEHE
PSNR (dB)42.338.7
Mean pixel value120.598.2
Entropy7.86.4

Advanced: How should researchers address contradictions in clinical trial data for this compound therapy?

Answer:

  • Data harmonization : Use meta-analysis to reconcile discrepancies in survival outcomes across small-sample trials (e.g., OS ranging 12–24 months in metastatic cases) .
  • Confounding variables : Adjust for heterogeneity in tumor burden, prior therapies, and genetic mutations (e.g., SDHB mutations) using multivariate regression .
  • Dosage variability : Standardize therapeutic doses (e.g., 18.5 GBq cumulative for 131I^{131}\text{I}-MIBG) to reduce outcome variability .

Case Study : Retrospective analysis of CVD vs. 131I^{131}\text{I}-MIBG trials showed conflicting PFS results (8 vs. 12 months); stratification by tumor grade resolved discrepancies .

Basic: What are the validated methods for quantifying this compound uptake in preclinical models?

Answer:

  • Autoradiography : Quantify 125I^{125}\text{I}-MIBG uptake in tumor xenografts using phosphor imaging plates; normalize counts to muscle background .
  • Biodistribution studies : Harvest organs 24–72 hours post-injection; measure radioactivity via gamma counters and express as %ID/g (percentage injected dose per gram) .
  • NET expression correlation : Validate uptake levels with immunohistochemistry (IHC) for NETs and correlate with therapeutic response .

Advanced: How can researchers improve the reproducibility of this compound-based radiopharmaceutical synthesis?

Answer:

  • Radiolabeling optimization : Use iodogen-coated tubes for 131I^{131}\text{I} labeling, achieving >95% radiochemical purity (RCP) via HPLC validation .
  • Quality control : Implement USP <823> guidelines for sterility, endotoxin testing, and stability studies (e.g., 24-hour RCP retention) .
  • Batch documentation : Record specific activity (MBq/µg) and storage conditions (−20°C, shielded containers) to minimize variability .

Basic: What ethical and safety protocols are mandated for this compound clinical trials?

Answer:

  • Radiation safety : Adhere to ALARA principles; monitor staff exposure with dosimeters and enforce lead shielding during administration .
  • Pediatric considerations : Obtain independent ethics committee (IEC) approval for minors; prioritize thyroid protection and long-term toxicity monitoring .
  • Informed consent : Disclose risks of myelosuppression and secondary malignancies in therapeutic trials .

Advanced: What computational models predict this compound’s interaction with norepinephrine transporters?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate MIBG-NET binding, focusing on transmembrane domains (TMDs) 1 and 3. Validate with site-directed mutagenesis .
  • QSAR studies : Correlate substituent effects (e.g., iodine position) with uptake efficiency; prioritize analogs with logP values 1.5–2.5 for optimal blood-brain barrier penetration .

Table 3 : Predicted Binding Affinities of MIBG Analogs

AnalogΔG (kcal/mol)NET Expression Correlation
131I^{131}\text{I}-MIBG−9.2R² = 0.87
Meta-iodobenzylguanidine−8.5R² = 0.72

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Iobenguane

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